molecular formula C19H19F3N2O4 B1344874 [(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid CAS No. 1142204-39-4

[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid

Cat. No.: B1344874
CAS No.: 1142204-39-4
M. Wt: 396.4 g/mol
InChI Key: TUNZVOCTOSDFGC-UHFFFAOYSA-N
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Description

[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group, a trifluoromethyl-benzyl group, and an amino acid moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenylacetic acid with 4-(trifluoromethyl)benzylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid can be compared with other similar compounds, such as:

    [(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]propionic acid: This compound has a similar structure but with a propionic acid moiety instead of acetic acid.

    [(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]butyric acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-methoxy-N-[2-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4/c1-28-16-8-6-15(7-9-16)24(12-18(26)27)11-17(25)23-10-13-2-4-14(5-3-13)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNZVOCTOSDFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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